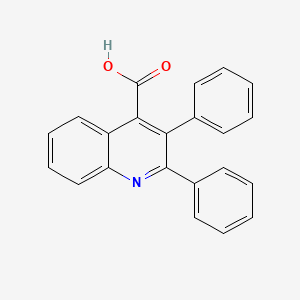

2,3-diphenylquinoline-4-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-diphenylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO2/c24-22(25)20-17-13-7-8-14-18(17)23-21(16-11-5-2-6-12-16)19(20)15-9-3-1-4-10-15/h1-14H,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKJWKHDYQZPFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2C4=CC=CC=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 2,3 Diphenylquinoline 4 Carboxylic Acid

Functional Group Transformations at the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the quinoline (B57606) ring is a prime site for a variety of chemical modifications, enabling the synthesis of a wide array of derivatives.

The conversion of 2,3-diphenylquinoline-4-carboxylic acid to its corresponding esters is a fundamental transformation. This is typically achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This equilibrium-driven reaction often utilizes an excess of the alcohol to favor the formation of the ester. masterorganicchemistry.com For instance, the methyl ester, methyl-2,3-diphenylquinoline-4-formate, has been synthesized, demonstrating a common esterification pathway for this class of compounds. iaea.org

The general mechanism for Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com

| Reactant | Reagent/Catalyst | Product | Reaction Type |

| This compound | Methanol/Acid Catalyst | Methyl-2,3-diphenylquinoline-4-formate | Esterification |

The carboxylic acid functionality of this compound can be readily converted into amides and hydrazides, which are important intermediates for the synthesis of biologically active molecules. nih.govfrontiersin.org The direct reaction of the carboxylic acid with an amine to form an amide requires heating to drive off the water that is formed. youtube.comkhanacademy.org More commonly, the carboxylic acid is first activated to facilitate the reaction. A common method involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂). nih.gov The resulting highly reactive acyl chloride then readily reacts with a primary or secondary amine to yield the corresponding amide. nih.gov Similarly, reaction with hydrazine (B178648) or its derivatives leads to the formation of hydrazides. nih.govfrontiersin.org The synthesis of various 2,3-diphenylquinoline-4-carbonyl amides has been reported through these methods. iaea.org

| Starting Material | Reagent 1 | Reagent 2 | Product Type |

| This compound | Thionyl Chloride | Amine | Amide |

| This compound | Thionyl Chloride | Hydrazine | Hydrazide |

The reduction of the carboxylic acid group in this compound can lead to the formation of the corresponding primary alcohol or aldehyde. The complete reduction to a primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). britannica.comchemguide.co.uk This reaction proceeds through an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is therefore further reduced to the alcohol under the reaction conditions. chemguide.co.uklibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. chemguide.co.uklibretexts.org

The partial reduction of a carboxylic acid to an aldehyde is more challenging to achieve directly. A common strategy involves a two-step process. First, the carboxylic acid is converted to a more reactive derivative, such as an acyl chloride. quora.com The acyl chloride can then be reduced to the aldehyde using a milder reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), which is less reactive than LiAlH₄ and allows for the isolation of the aldehyde product. libretexts.org Another approach involves the use of diisobutylaluminum hydride (DIBAL-H) at low temperatures to reduce esters to aldehydes. libretexts.orgquora.com

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under certain conditions, particularly with heating. researchgate.net Aromatic carboxylic acids can be susceptible to decarboxylation in high-temperature water. researchgate.netuni-konstanz.de The mechanism of decarboxylation often involves the formation of a cyclic transition state, especially if there is a carbonyl group at the beta-position. youtube.commasterorganicchemistry.com While this compound itself is not a β-keto acid, thermal decarboxylation can still be induced, potentially proceeding through a different mechanistic pathway, possibly involving protonation of the quinoline nitrogen followed by loss of CO₂. The stability of the resulting carbanion or the transition state leading to it would be a key factor. Studies on related quinoxaline (B1680401) carboxylic acids have shown that decarboxylation can be a significant side reaction during synthesis at high temperatures. researchgate.net

Electrophilic and Nucleophilic Substitutions on Aromatic Rings

The aromatic rings of the this compound scaffold are subject to substitution reactions, with their reactivity being influenced by the existing substituents.

The carboxylic acid group at the C-4 position of the quinoline ring is an electron-withdrawing group. numberanalytics.combritannica.com Through both inductive and resonance effects, it deactivates the quinoline ring system towards electrophilic substitution. numberanalytics.combritannica.com This deactivating effect means that reactions such as nitration or halogenation will require harsher conditions compared to unsubstituted quinoline. The carboxyl group is a meta-directing group, meaning that incoming electrophiles will preferentially add to the positions meta to the carboxyl group (C-6 and C-8). numberanalytics.combritannica.com

In the context of nucleophilic aromatic substitution, the electron-withdrawing nature of the quinoline nitrogen and the carboxylic acid group can make the quinoline ring more susceptible to attack by nucleophiles, particularly at positions ortho and para to the nitrogen atom (C-2 and C-4). However, the presence of the bulky phenyl groups may sterically hinder such attacks.

Regioselectivity in Substitution Reactions

The regioselectivity of substitution reactions on the this compound scaffold is primarily governed by the electronic effects of the substituents on the quinoline ring system. The quinoline nucleus is inherently electron-deficient. The carboxylic acid group at C4 is a strong electron-withdrawing group, further deactivating the ring towards electrophilic substitution. Conversely, the phenyl groups at C2 and C3, while bulky, can influence the electron density through inductive and resonance effects.

In electrophilic aromatic substitution reactions, the positions on the benzo portion of the quinoline ring (C5, C6, C7, and C8) are the typical sites of reaction. The directing effects of the heterocyclic nitrogen and the deactivating carboxylic acid group would likely channel incoming electrophiles to the C6 and C8 positions. However, the steric hindrance imposed by the phenyl groups at C2 and C3, along with the carboxylic acid at C4, makes direct substitution on the pyridine (B92270) ring highly unlikely.

For nucleophilic aromatic substitution, the quinoline ring is activated at the 2- and 4-positions. However, in this compound, these positions are already substituted. Nucleophilic attack would most likely target the carboxylic acid group or its derivatives, leading to amides, esters, or other acyl compounds, rather than substitution on the ring itself. The synthesis of various derivatives, such as 2,3-diphenyl-6-sulfanilamido-quinoline-4-carboxylic acid, indicates that functionalization often occurs on the pendant phenyl rings or via reactions of the carboxylic acid group after initial synthesis of the core structure. iaea.org

Heterocyclic Ring Modifications and Rearrangements

Modifications to the quinoline ring of this compound are not commonly reported, likely due to the aromatic stability of the heterocyclic system. However, reactions involving the carboxylic acid group can lead to derivatives that may undergo further transformations. For instance, decarboxylation of the acid can occur under certain conditions, such as in high-temperature water, a reaction observed in the synthesis of related 2,3-diarylquinoxaline carboxylic acids. researchgate.netuni-konstanz.de

While significant rearrangements like ring expansion or contraction are not documented for this compound itself, related nitrogen-containing heterocyclic systems can undergo such transformations under specific conditions, such as photolysis or thermolysis of azide (B81097) or diazo precursors. For example, quinolylnitrenes have been shown to undergo ring contraction to form cyanoindoles. beilstein-journals.org These types of reactions highlight potential, albeit synthetically challenging, pathways for modifying the fundamental quinoline scaffold.

Complex Ligand Formation through Carboxylic Acid Coordination

The presence of both a nitrogen atom in the quinoline ring and a carboxylic acid group at the C4 position makes this compound a potential chelating ligand for metal ions. N-heterocyclic carboxylic acids are well-known for their ability to form stable metal complexes with diverse coordination modes. nih.gov The coordination typically involves the nitrogen atom of the heterocyclic ring and one or both oxygen atoms of the carboxylate group.

Table 1: Examples of Coordination in Related N-Heterocyclic Ligands

| Ligand | Metal Ion(s) | Coordination Mode | Resulting Structure |

| Quinoline-2,4-dicarboxylic acid | Lanthanides (Nd³⁺, Eu³⁺, Tb³⁺) | Bridging-chelating via N and O donors | 3D Coordination Polymers nih.gov |

| 3-(4-hydroxyphenyl)-2-(3-(4-methoxybenzoyl)thioureido)propanoic acid | Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Cd(II), Hg(II) | Bidentate via carboxylate oxygen and amine nitrogen | Mononuclear Complexes rdd.edu.iq |

| 2,2'-((methylenebis(4,l-phenylene))bis(diazene-2,l-diyl))bis(4-bromoaniline) | Cu(II), Ag(I), Cd(II), Zn(II) | Bidentate via azo nitrogen and amine nitrogen | Mononuclear Complexes jmchemsci.com |

This table presents data for structurally related ligands to infer the potential coordination behavior of this compound.

Polymerization and Macromolecular Incorporations

The rigid structure and functional handles of this compound make it a candidate for incorporation into polymers, although direct polymerization of this specific monomer is not widely documented. However, a structurally analogous compound, 2,3-diphenylquinoxaline-6-carboxylic acid, has been successfully utilized as an end-capping agent in the synthesis of hyperbranched polymers. medchemexpress.com

In this application, the carboxylic acid group of the monomer reacts with terminal functional groups of a growing polymer chain. The bulky, rigid 2,3-diphenylquinoxaline (B159395) unit serves to control the properties of the polymer surface and prevent further uncontrolled polymerization at that terminus. This approach is valuable for creating well-defined macromolecular architectures with specific surface functionalities. medchemexpress.commdpi.com

Given the structural similarities, this compound could foreseeably be used in a similar capacity as a chain-end modifier. Furthermore, it could potentially be converted into a difunctional monomer (e.g., by introducing a reactive group onto one of the phenyl rings) and subsequently used in step-growth polymerization to incorporate the rigid, thermally stable diphenylquinoline unit into the main chain of a polymer, such as a polyamide or polyester.

Spectroscopic and Advanced Structural Elucidation Studies of 2,3 Diphenylquinoline 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,3-diphenylquinoline-4-carboxylic acid, offering detailed insights into its proton and carbon framework.

¹H NMR: Proton Chemical Shifts and Coupling Constant Analysis

The ¹H NMR spectrum provides precise information about the chemical environment of the protons in the molecule. The acidic proton of the carboxylic acid group is characteristically found at a very downfield chemical shift, typically appearing as a broad singlet. For instance, in a closely related derivative, 6-acetyl-2,3-diphenylquinoline-4-carboxylic acid, this proton resonates at 12.82 ppm. eurjchem.com The protons of the quinoline (B57606) ring system are also observed in the downfield region, generally between 8.0 and 9.5 ppm, due to the deshielding effects of the aromatic system and the heterocyclic nitrogen atom. eurjchem.com The numerous protons of the two phenyl rings at positions 2 and 3 produce a complex multiplet, typically observed in the range of 7.1 to 8.0 ppm. eurjchem.com The integration of these signals corresponds to the number of protons in each environment, confirming the presence of the quinoline backbone and the two phenyl substituents.

Table 1: Expected ¹H NMR Chemical Shifts for this compound and its Derivatives

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | Highly deshielded, disappears on D₂O exchange. Observed at 12.82 ppm in an acetyl-derivative. eurjchem.com |

| Quinoline Ring Protons | 8.0 - 9.7 | Doublets, Singlets | Specific shifts and coupling depend on substitution pattern. Observed between 8.22-9.45 ppm in an acetyl-derivative. eurjchem.com |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of adjacent protons within the quinoline's benzene (B151609) ring and within each of the two phenyl rings, helping to differentiate the signals within the complex aromatic region.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). It allows for the definitive assignment of signals for all protonated carbons in the quinoline and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for identifying longer-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying the quaternary carbons. For instance, correlations would be expected from the quinoline protons to the C2, C3, and C4 carbons, confirming the substitution pattern. A key correlation would be from the protons on the quinoline ring (e.g., H5) and potentially from the phenyl rings to the carbonyl carbon of the carboxylic acid, unequivocally establishing its position at C4.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in the molecule. The FT-IR spectrum of this compound and its derivatives shows several characteristic absorption bands. eurjchem.comiaea.org A very broad absorption band is typically observed in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. eurjchem.com The C=O stretching vibration of the carboxylic acid carbonyl group gives rise to a strong, sharp absorption band around 1670-1690 cm⁻¹. eurjchem.com Additional prominent bands include those for the C=C and C=N stretching vibrations of the aromatic quinoline system between 1500 and 1600 cm⁻¹, and the C-H stretching vibrations of the aromatic rings above 3000 cm⁻¹. eurjchem.com

Table 3: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Functional Group | Vibration Type | Typical Frequency (ν, cm⁻¹) | Notes |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Very broad due to hydrogen bonding. Observed at 3247 cm⁻¹ in an acetyl-derivative. eurjchem.com |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to weak intensity. |

| Carboxylic Acid C=O | Stretch | 1690 - 1670 | Strong, sharp absorption. Observed at 1668 cm⁻¹ in an acetyl-derivative. eurjchem.com |

| Aromatic C=C / C=N | Stretch | 1600 - 1450 | Multiple bands of varying intensity. Observed at 1600 cm⁻¹ in an acetyl-derivative. eurjchem.com |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of the molecule, which in turn confirms its elemental composition. For this compound, with a molecular formula of C₂₂H₁₅NO₂, the calculated exact mass is 325.1103 g/mol . HRMS analysis would typically be performed on the protonated molecule, [M+H]⁺, with a calculated m/z of 326.1176. The experimental measurement of this mass to within a very narrow tolerance (typically <5 ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. Mass spectrometry is a standard technique for the characterization of such quinoline derivatives. eurjchem.comiaea.org

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The structure of this compound features an extensive π-conjugated system encompassing the quinoline nucleus and the two phenyl rings. This high degree of conjugation is expected to result in strong absorption bands in the UV region, corresponding to π→π* electronic transitions. Studies on derivatives, such as 6-methoxy-2,3-diphenylquinoline-4-carboxylic acid, have noted strong fluorescence in solution, indicating that the molecule possesses a rigid and planar conformation that facilitates radiative decay after electronic excitation. acs.org The absorption spectrum would likely display multiple maxima, reflecting the complex electronic structure of the conjugated system.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in the surveyed scientific literature. However, the crystal structure of the closely related compound, 2-(4-methylphenyl)quinoline-4-carboxylic acid, provides valuable insights into the likely solid-state conformation and intermolecular interactions that may be exhibited by this compound. nih.gov

In the study of 2-(4-methylphenyl)quinoline-4-carboxylic acid, the molecule crystallizes in the monoclinic space group P21/c. nih.gov The analysis revealed significant dihedral angles between the constituent aromatic rings, a feature that is expected to be even more pronounced in the 2,3-diphenyl derivative due to increased steric hindrance. For the 2-(4-methylphenyl) analogue, the dihedral angle between the quinoline ring system and the 4-methylphenyl group at the 2-position is 25.29(7)°. nih.gov The carboxylic acid group at the 4-position is also twisted with respect to the quinoline plane, with a dihedral angle of 45.05(13)°. nih.gov This non-planar conformation is a critical aspect of its molecular geometry.

The crystal packing of 2-(4-methylphenyl)quinoline-4-carboxylic acid is characterized by intermolecular hydrogen bonding. A notable interaction occurs between the carboxylic acid proton and the nitrogen atom of the quinoline ring of an adjacent molecule, forming a chain-like structure. nih.gov This type of hydrogen bonding is a common motif in quinoline carboxylic acids.

Based on these findings, it can be inferred that this compound would also adopt a non-planar conformation in the solid state. The presence of a second phenyl group at the 3-position would likely lead to even greater steric repulsion, forcing the phenyl rings at both positions 2 and 3, as well as the carboxylic acid group at position 4, to be significantly twisted out of the plane of the quinoline core. The crystal packing would likely be influenced by a combination of hydrogen bonding involving the carboxylic acid and π-π stacking interactions between the aromatic rings.

Table 1: Crystallographic Data for the Analogous Compound 2-(4-Methylphenyl)quinoline-4-carboxylic Acid nih.gov

| Parameter | Value |

| Chemical Formula | C₁₇H₁₃NO₂ |

| Molecular Weight | 263.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 4.1001(6) |

| b (Å) | 15.3464(11) |

| c (Å) | 20.3037(17) |

| β (°) | 90.859(9) |

| Volume (ų) | 1277.4(2) |

| Z | 4 |

| Temperature (K) | 291 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Dihedral Angle (Quinoline-Phenyl) | 25.29(7)° |

| Dihedral Angle (Quinoline-COOH) | 45.05(13)° |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if chiral analogues are synthesized)

The molecular structure of this compound itself is achiral. However, the introduction of chiral centers, for instance through the use of chiral reactants in its synthesis or by derivatization with chiral auxiliaries, could lead to chiral analogues. Such chiral derivatives would be expected to exhibit optical activity, which can be characterized using chiroptical spectroscopy techniques like circular dichroism (CD).

At present, there are no published studies focusing on the synthesis of chiral analogues of this compound or their characterization by circular dichroism. The field of chiral quinoline derivatives is, however, an active area of research. For instance, studies on quinoline-derived oligoamide foldamers have demonstrated that the introduction of a chiral group can induce a preferential helical handedness in the folded structure, which can be unambiguously assigned using a combination of NMR spectroscopy, circular dichroism, and X-ray crystallography. uni-muenchen.de In other research, the chiroptical properties of steroidal quinoxalines, which share a similar heterocyclic core, have been investigated to establish structure-chirality relationships. mdpi.com

Should chiral analogues of this compound be synthesized in the future, circular dichroism would be a powerful tool for their stereochemical analysis. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the three-dimensional arrangement of atoms in a chiral molecule. This technique would be crucial for determining the absolute configuration of enantiomers and for studying conformational changes in solution. The development of chiroptical sensing methods for chiral carboxylic acids is an area of growing interest, further highlighting the potential utility of CD spectroscopy in the study of chiral quinoline-4-carboxylic acid derivatives. rsc.orgnih.gov

Theoretical and Computational Chemistry Investigations of 2,3 Diphenylquinoline 4 Carboxylic Acid

Electronic Structure Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For 2,3-diphenylquinoline-4-carboxylic acid, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine its fundamental electronic and structural properties. researchgate.net These calculations form the basis for understanding the molecule's stability, reactivity, and spectroscopic signatures. nih.govresearchgate.net

Frontier Molecular Orbital (HOMO/LUMO) Energy Levels and Distribution

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and the energy required for electronic excitation. researchgate.netthaiscience.info

For aromatic systems like this compound, the HOMO is typically distributed over the electron-rich regions of the π-conjugated system, while the LUMO is located on the electron-accepting parts. In related 2,3-diphenylquinoxaline (B159395) derivatives, the HOMO is often centered on the diphenylquinoxaline core, and the LUMO is similarly distributed across the aromatic system, indicating the potential for π → π* electronic transitions. researchgate.net The HOMO energy is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov

The distribution of these orbitals for this compound is expected to show the HOMO localized across the electron-donating phenyl and quinoline (B57606) rings, with the LUMO also spread over the π-system, including the electron-withdrawing carboxylic acid group. This distribution is fundamental to the molecule's charge transfer properties. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Related Quinoxaline (B1680401) Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Derivative 6¹ | -5.60 | -3.04 | 2.56 |

| Derivative 7¹ | -5.83 | -3.16 | 2.67 |

¹Data from theoretical studies on 2,3-diphenylquinoxaline derivatives, which are structurally similar to the title compound. researchgate.net

Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. thaiscience.info The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.

For this compound, the MEP surface is expected to show the most negative potential localized around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the quinoline ring, due to their high electronegativity. researchgate.net These areas represent the primary sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atom of the carboxylic acid group and the hydrogens on the aromatic rings would exhibit positive potential, making them susceptible to nucleophilic attack. nih.govresearchgate.net This charge distribution is critical for understanding intermolecular interactions.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound is determined through geometry optimization calculations. These computations find the lowest energy conformation of the molecule. Due to significant steric hindrance between the two phenyl groups at positions 2 and 3, and between the phenyl group at position 3 and the carboxylic acid group at position 4, the molecule is not planar.

Table 2: Selected Optimized Bond Lengths and Angles (Theoretical)

| Parameter | Expected Value | Description |

|---|---|---|

| C=O Bond Length | ~1.21 Å | Carbonyl bond in the carboxylic acid group. |

| C-O Bond Length | ~1.35 Å | Single bond in the carboxylic acid group. |

| O-H Bond Length | ~0.97 Å | Hydroxyl bond in the carboxylic acid group. |

| C-C (Aromatic) | ~1.39 - 1.42 Å | Carbon-carbon bonds within the phenyl and quinoline rings. |

| C-N (Quinoline) | ~1.33 - 1.38 Å | Carbon-nitrogen bonds within the quinoline ring. |

| C-C (Inter-ring) | ~1.49 Å | Bonds connecting the phenyl groups to the quinoline ring. |

| O-C=O Angle | ~123° | Angle within the carboxylic acid group. |

| C-C-O Angle | ~114° | Angle within the carboxylic acid group. |

Values are typical expectations based on DFT calculations of similar aromatic carboxylic acids. researchgate.netmdpi.com

Spectroscopic Property Predictions and Validation against Experimental Data

Computational methods are instrumental in predicting spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. researchgate.net

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts. researchgate.net

For this compound, the most downfield signal in the ¹H NMR spectrum is expected for the acidic proton of the carboxylic acid group, typically appearing in the 10-14 ppm range. nih.govlibretexts.org The aromatic protons on the quinoline and phenyl rings would resonate between 7.0 and 8.7 ppm. In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is highly deshielded, with an expected chemical shift in the range of 165-180 ppm. libretexts.org The other aromatic carbons, including those of the quinoline and phenyl rings, would appear between approximately 120 and 150 ppm. mdpi.com Comparing these predicted shifts with experimental data from synthesized samples of this compound derivatives helps confirm the molecular structure. iaea.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Key Atoms

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 14.0 | 165 - 180 |

| Quinoline Ring Protons | 7.5 - 8.7 | - |

| Phenyl Ring Protons | 7.0 - 7.8 | - |

| Quaternary Carbons (C2, C3, C4) | - | 140 - 155 |

| Aromatic CH Carbons | - | 120 - 135 |

Ranges are based on general principles and data from analogous structures. nih.govlibretexts.orgmdpi.com

UV-Vis Absorption and Emission Spectra Modeling (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption and emission spectra of molecules. nih.govcnr.it This method provides information on excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of absorption bands. researchgate.net

The UV-Vis spectrum of this compound is expected to be dominated by intense π → π* transitions originating from its extensive conjugated aromatic system. nih.gov TD-DFT calculations on similar molecules, like 2,3-diphenylquinoxaline derivatives, show strong absorption in the UV-A and visible regions. researchgate.net The calculations can predict the main absorption bands and assign them to specific molecular orbital transitions, such as the HOMO → LUMO transition. These theoretical spectra can be compared with experimentally measured UV-Vis spectra to validate the computational model and provide a deeper understanding of the electronic transitions. researchgate.netresearchgate.net

Table 4: Representative TD-DFT Data for Related Quinoxaline Derivatives

| Compound | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition |

|---|---|---|---|

| Derivative 6¹ | 532 | 0.74 | HOMO → LUMO |

| Derivative 7¹ | 510 | 0.73 | HOMO → LUMO |

¹Data from theoretical studies on 2,3-diphenylquinoxaline derivatives. researchgate.net

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry provides powerful tools to elucidate the complex mechanisms of organic reactions. For the synthesis of this compound, typically achieved through the Pfitzinger reaction, theoretical modeling can map out the entire reaction pathway, identify key intermediates, and characterize the transition states that govern the reaction rate. researchgate.netwikipedia.org The Pfitzinger reaction involves the condensation of isatin (B1672199) (or a derivative) with a carbonyl compound—in this case, 1,2-diphenylethan-1-one (benzil)—under basic conditions to form the quinoline-4-carboxylic acid core. wikipedia.orgresearchgate.net

The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This is followed by the formation of an imine through the reaction of the aniline (B41778) moiety with one of the ketone groups of benzil (B1666583). The subsequent crucial steps involve tautomerization to an enamine, which then undergoes an intramolecular cyclization and finally a dehydration step to yield the aromatic quinoline ring system. wikipedia.org

Density Functional Theory (DFT) calculations are commonly employed to model the energy profiles of such multi-step reactions. By calculating the Gibbs free energy (ΔG) for each reactant, intermediate, transition state (TS), and product, a comprehensive reaction coordinate diagram can be constructed. This profile reveals the thermodynamic and kinetic feasibility of each step.

Table 1: Representative Hypothetical Energy Profile for the Pfitzinger Synthesis of this compound

| Step | Species | Relative Gibbs Free Energy (ΔG, kcal/mol) | Description |

| 1. Isatin Hydrolysis | Isatin + OH⁻ → Keto-acid Intermediate (2) | +5.2 | Initial base-catalyzed ring opening of the isatin lactam. |

| 2. Imine Formation | Keto-acid (2) + Benzil → Imine (3) | -10.5 | Condensation between the aniline and a ketone group. |

| 3. Enamine Tautomerization | Imine (3) ↔ Enamine (4) | +2.1 | Tautomerization to form the nucleophilic enamine necessary for cyclization. |

| 4. Cyclization Transition State | TS (Enamine → Cyclized Intermediate) | +18.7 | The highest energy barrier, representing the rate-determining ring-closing step. |

| 5. Dehydration | Cyclized Intermediate → Product (5) + H₂O | -25.0 | Final aromatization step, which is thermodynamically very favorable. |

Note: The values in this table are illustrative and represent a typical profile for such a reaction. Actual values would be determined through specific DFT calculations.

The choice of solvent can profoundly influence both the rate and outcome of a reaction by differentially solvating the reactants, intermediates, and transition states. frontiersin.orgresearchgate.net Computational studies can model these effects using either implicit solvent models (where the solvent is treated as a continuous medium) or more accurate explicit solvent models, where individual solvent molecules are included in the calculation. frontiersin.orgresearchgate.net

In the Pfitzinger reaction, the transition state for the key cyclization step is typically less polar than the charged intermediates that precede it. nih.gov Therefore, the reaction energetics are highly sensitive to the solvent environment.

Protic Solvents (e.g., water, ethanol): These solvents can form strong hydrogen bonds with the charged oxygen atoms of the keto-acid and carboxylic acid intermediates. This stabilizes the ground states more than the transition state, leading to a higher activation energy (ΔG‡) and a slower reaction rate. nih.gov

Aprotic Polar Solvents (e.g., DMSO, THF): These solvents can still solvate charged species but are less effective at hydrogen bonding. researchgate.net Aprotic polar solvents like DMSO have been shown to accelerate reactions by less effectively solvating the ground state relative to the transition state, thus lowering the activation barrier compared to protic solvents. researchgate.net

Computational analysis allows for the quantitative prediction of these effects, guiding the selection of an optimal solvent for the synthesis. researchgate.net

Table 2: Hypothetical Solvent Effects on the Activation Energy of the Rate-Determining Cyclization Step

| Solvent | Dielectric Constant (ε) | Solvent Type | Calculated ΔG‡ (kcal/mol) | Expected Relative Rate |

| Gas Phase | 1 | - | 25.1 | - |

| Tetrahydrofuran (B95107) (THF) | 7.6 | Aprotic Polar | 20.5 | Slow |

| Dimethyl Sulfoxide (DMSO) | 47 | Aprotic Polar | 19.3 | Fast |

| Ethanol (B145695) | 25 | Protic | 21.8 | Slow |

| Water | 80 | Protic | 22.9 | Very Slow |

Note: This table illustrates the general trends observed for reactions proceeding through less polar transition states. Data is hypothetical.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanical calculations are ideal for studying reaction mechanisms, classical Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules over longer timescales (nanoseconds to microseconds). MD simulations model the molecule as a collection of atoms connected by springs (bonds), governed by a force field. This approach allows for the study of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent box or a solid-state crystal lattice.

For this compound, MD simulations can provide insights into:

Conformational Dynamics: The two phenyl rings at the 2- and 3-positions are not fixed in a single orientation. MD simulations can map the rotational freedom of these rings and identify the most stable conformations, which are dictated by steric hindrance and electronic interactions.

Intermolecular Interactions: In a condensed phase, molecules of this compound will interact with each other and with solvent molecules. MD can quantify the key non-covalent interactions, such as hydrogen bonding involving the carboxylic acid group and π-π stacking between the aromatic quinoline and phenyl rings. These interactions are critical for understanding crystal packing, solubility, and the formation of aggregates.

Solvation Shell Structure: MD simulations can reveal the detailed structure of the solvent molecules surrounding the solute, providing a more dynamic and realistic picture of solvation than static models. researchgate.net

Table 3: Intermolecular Interactions of this compound Quantifiable by MD Simulations

| Interaction Type | Interacting Groups | Significance |

| Hydrogen Bonding | Carboxylic acid (donor/acceptor) with other molecules or solvent | Governs dimerization, solubility in protic solvents, crystal packing. |

| π-π Stacking | Quinoline-Quinoline, Quinoline-Phenyl, Phenyl-Phenyl | Contributes to crystal stability and electronic communication in solids. |

| van der Waals Forces | All atoms | General non-specific interactions influencing packing and density. |

| Dipole-Dipole | Polar C-N and C=O bonds | Orients molecules in the condensed phase. |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational method used to correlate the structural features of a molecule with its macroscopic properties. nih.gov This is achieved by first calculating a set of numerical values, known as molecular descriptors, that encode information about the molecule's topology, geometry, and electronic structure. Then, a mathematical model (often using linear regression) is built to relate these descriptors to an experimentally measured property. nih.govresearchgate.net

For this compound and its derivatives, QSPR can be used to predict various physical and optoelectronic properties without the need for synthesis and measurement, which is especially useful for screening large libraries of compounds. nih.gov

Physical Properties: Descriptors like molecular weight, surface area, and polarizability can be correlated with properties such as melting point, boiling point, and molar refractivity. nih.gov

Optoelectronic Properties: Electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be used to predict the electronic band gap, ionization potential, and electron affinity. These are crucial parameters for applications in organic electronics. researchgate.net

A typical QSPR model might take the form of a linear equation: Property = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Table 4: Example of a Hypothetical QSPR Model for Molar Refractivity (MR)

| Model Equation | R² | Descriptors Used |

| MR = 0.85(TPSA) + 1.2(Molecular Volume) - 15.3 | 0.92 | TPSA: Topological Polar Surface AreaMolecular Volume: Total van der Waals volume |

Note: The model is for illustrative purposes. R² is the coefficient of determination, indicating the model's predictive power.

In Silico Screening and Library Design for Advanced Materials

Building on QSPR and quantum chemistry principles, in silico (computational) screening allows for the rapid evaluation of large virtual libraries of compounds for specific applications. For this compound, this approach can be used to design new derivatives with tailored properties for advanced materials, bypassing the traditional focus on drug design. researchgate.net

A virtual library can be created by systematically modifying the parent structure—for example, by adding various electron-donating or electron-withdrawing substituents to the phenyl rings or the quinoline core. High-throughput computational methods, primarily DFT, are then used to calculate key performance-indicating properties for each molecule in the library.

For applications in organic optoelectronics (e.g., organic solar cells or OLEDs), the library would be screened for candidates with: researchgate.net

Optimal HOMO/LUMO Energy Levels: To ensure efficient charge injection and transport when interfaced with other materials.

A Small HOMO-LUMO Gap: To maximize light absorption in the visible spectrum.

High Oscillator Strength: For strong light absorption or emission.

Good Photochemical Stability: To ensure a long device lifetime.

This in silico approach accelerates the discovery of novel materials by prioritizing the most promising candidates for synthesis and experimental validation. researchgate.netmdpi.com

Table 5: Illustrative In Silico Screening of a Virtual Library Based on this compound for Optoelectronic Properties

| Compound ID | Substituent at Phenyl Ring (para-position) | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Energy Gap (eV) | Potential Application |

| Parent | -H | -5.95 | -2.85 | 3.10 | - |

| Lib-01 | -NO₂ (Electron Withdrawing) | -6.20 | -3.15 | 3.05 | Electron Transporter |

| Lib-02 | -OCH₃ (Electron Donating) | -5.70 | -2.70 | 3.00 | Hole Transporter |

| Lib-03 | -N(Ph)₂ (Strong Donor) | -5.45 | -2.65 | 2.80 | Organic Solar Cell Donor |

| Lib-04 | -CN (Strong Acceptor) | -6.35 | -3.30 | 3.05 | OLED Emitter Host |

Note: Data is hypothetical and based on trends observed in similar systems. researchgate.net HOMO/LUMO values are critical for designing materials for organic electronics.

Advanced Applications and Material Science Potential of 2,3 Diphenylquinoline 4 Carboxylic Acid Derivatives

Development as Building Blocks for Conjugated Polymers and Copolymers

The rigid and planar structure of the quinoline (B57606) system makes 2,3-diphenylquinoline-4-carboxylic acid and its derivatives excellent candidates for incorporation into conjugated polymers. These polymers are known for their electrical conductivity and unique optical properties stemming from their extended π-conjugation. wikipedia.orgdtic.mil The inclusion of the this compound moiety can be used to fine-tune the polymer's characteristics for specific applications.

Integration into Donor-Acceptor (D-A) Systems

A highly successful strategy in designing high-performance organic electronic materials is the creation of donor-acceptor (D-A) type conjugated polymers. nih.gov In these systems, electron-rich (donor) and electron-deficient (acceptor) units are alternated along the polymer backbone. The 2,3-diphenylquinoline (B3369077) core, being a nitrogen-containing heterocycle, functions as an effective electron-accepting unit due to the electron-withdrawing nature of the imine nitrogen. nih.govmdpi.com

When copolymerized with electron-donating units, such as thiophene, fluorene, or carbazole derivatives, the resulting D-A polymer exhibits an intramolecular charge transfer (ICT) from the donor to the acceptor moiety upon photoexcitation. mdpi.com This ICT is crucial as it lowers the bandgap of the material, allowing it to absorb light at longer wavelengths, a critical feature for applications in photovoltaics. researchgate.netnih.gov The strength of this charge transfer and the resulting bandgap can be modulated by carefully selecting the donor unit, thereby tuning the material's properties. mdpi.comresearchgate.net For instance, polymers based on the structurally similar pyrido[4,3-b]pyrazine acceptor have shown that the choice of donor (thiophene vs. 3,4-ethylenedioxythiophene) significantly alters the electrochemical and spectroelectrochemical properties of the final polymer. mdpi.com

Tailoring Electronic and Optical Properties in Polymeric Systems

The incorporation of this compound derivatives into polymeric systems offers multiple avenues for tailoring their electronic and optical properties. The inherent electron-deficient nature of the quinoline unit helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the polymer, which is beneficial for creating materials with high electron affinity for applications like n-type transistors or as acceptors in organic solar cells. nih.gov

Key properties that can be tuned include:

Bandgap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and LUMO can be precisely controlled by pairing the quinoline-based acceptor with donors of varying strengths. rsc.orgresearchgate.net This directly impacts the absorption spectrum of the polymer, determining which wavelengths of light it can absorb and utilize. researchgate.net

Solubility: The carboxylic acid group can be converted into ester or amide functionalities, allowing for the attachment of long, flexible alkyl chains. These side chains are essential for ensuring the polymer is soluble in common organic solvents, which is a prerequisite for low-cost, solution-based processing techniques like spin-coating and inkjet printing. mdpi.comrsc.org

Optoelectronic Device Components

The tunable photophysical and electrochemical properties of this compound derivatives make them promising candidates for use as active components in a variety of optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

Quinoline derivatives are well-known for their fluorescent properties and have been widely investigated for use in Organic Light-Emitting Diodes (OLEDs). researchgate.net The rigid, conjugated structure of the 2,3-diphenylquinoline core provides a high quantum yield of fluorescence. These molecules can be designed to emit light across the visible spectrum, with the emission color being tunable through chemical modification. acs.orgcolab.ws

For example, attaching different substituents to the phenyl rings or the quinoline core can alter the energy levels of the molecule, leading to shifts in the emission wavelength. acs.org The electron-transporting ability of the quinoline moiety is also advantageous for creating balanced charge injection and transport within an OLED device, which is crucial for achieving high efficiency. researchgate.netmdpi.com Derivatives of 2,3-diphenylquinoxaline (B159395), a closely related heterocyclic system, have been successfully used to create blue and green fluorescent materials, demonstrating the potential of this molecular framework in lighting applications. colab.ws

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs) Sensitizers

In the realm of solar energy conversion, this compound derivatives are particularly attractive as sensitizers in Dye-Sensitized Solar Cells (DSSCs) and as components in Organic Photovoltaics (OPVs). rsc.orgresearchgate.net

For DSSCs, the molecule is typically designed with a D-π-A architecture. case.edu

Donor (D): An electron-rich unit, such as a triphenylamine group.

π-bridge (π): The conjugated spacer, which would be the 2,3-diphenylquinoline system.

Acceptor/Anchor (A): An electron-withdrawing group that also serves to anchor the dye to the semiconductor surface (e.g., TiO₂). The carboxylic acid at the 4-position is ideal for this role, forming a strong chemical bond with the metal oxide surface and facilitating efficient electron injection from the excited dye into the semiconductor's conduction band. case.edumdpi.comnih.gov

The incorporation of an electron-deficient quinoline or quinoxaline (B1680401) unit in the π-bridge effectively reduces the dye's energy gap, allowing for broader absorption of the solar spectrum. case.edu Research on quinoxaline-based sensitizers has shown that this approach leads to high power conversion efficiencies. mdpi.comnih.gov The dual-donor, dual-acceptor (DD-π-AA) motif, where multiple anchoring groups are used, has also been explored to enhance binding and performance. mdpi.com

| Component | Example Moiety | Primary Function |

|---|---|---|

| Donor (D) | Triphenylamine, Carbazole | Provides the electron that is excited by light. |

| π-Bridge | 2,3-Diphenylquinoline | Facilitates charge separation and transfer; tunes optical properties. |

| Acceptor/Anchor (A) | Carboxylic Acid, Cyanoacrylic Acid | Pulls the excited electron and injects it into the semiconductor; binds the dye to the surface. nih.govresearchgate.net |

Applications in Catalysis and Ligand Design for Metal Complexes

The presence of both a nitrogen atom within the quinoline ring and the oxygen atoms of the carboxylic acid group makes this compound a versatile multidentate ligand for coordinating with metal ions. nih.govresearchgate.net Such ligands are capable of forming stable and structurally diverse metal complexes, coordination polymers, and metal-organic frameworks (MOFs). wikipedia.orgnih.govnih.gov

The coordination can occur through the nitrogen atom and one or both oxygen atoms of the carboxylate group, allowing the ligand to act as a bridging or chelating agent. nih.gov This versatility enables the construction of complex one-, two-, or three-dimensional structures. researchgate.net For example, lanthanide ions have been shown to form 3D coordination polymers with quinoline-2,4-dicarboxylate, where the ligand exhibits seven different coordination modes. nih.gov

These metal complexes have significant potential in catalysis. The metal center can act as a Lewis acid or a redox-active site, while the quinoline-based ligand can influence the catalyst's stability, solubility, and steric environment, thereby controlling its activity and selectivity. jns.edu.af The functionalization of carboxylic acids through metallaphotoredox catalysis is an emerging field where such complexes could play a critical role. princeton.edu Furthermore, the resulting coordination polymers and MOFs can be designed to have porous structures, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. nih.gov

| Application Area | Structural Feature | Underlying Principle |

|---|---|---|

| Homogeneous Catalysis | Discrete Metal Complexes | The metal center acts as an active site, with the ligand tuning reactivity and selectivity. jns.edu.af |

| Heterogeneous Catalysis | Porous MOFs/Coordination Polymers | Substrates diffuse into pores and interact with active metal sites within the framework. nih.gov |

| Luminescent Materials | Complexes with Lanthanide Ions | The organic ligand acts as an "antenna," absorbing light and transferring the energy to the emissive metal ion. nih.gov |

| Gas Storage/Separation | Porous MOFs | The size and chemical nature of the pores can be tailored to selectively adsorb specific gas molecules. |

Functional Materials for Sensing and Recognition (non-biological recognition)

Derivatives of this compound hold potential for the development of functional materials for the sensing and recognition of non-biological analytes, such as metal ions and anions. The quinoline moiety, with its nitrogen atom, can act as a binding site for metal ions. The carboxylic acid group provides an additional coordination site, enabling the formation of stable complexes with a variety of metal ions. The phenyl groups at the 2 and 3 positions can be functionalized to tune the selectivity and sensitivity of these compounds as sensors.

The sensing mechanism would likely rely on changes in the photophysical properties of the molecule upon binding with an analyte. For instance, the coordination of a metal ion could lead to a significant shift in the fluorescence emission spectrum or a change in color, allowing for visual or spectroscopic detection. The design of such sensors would involve tailoring the electronic properties of the quinoline ring system and the steric environment around the binding pocket to achieve high selectivity for a target analyte.

While specific studies on this compound for non-biological sensing are not extensively documented, related quinoline derivatives have been investigated as chemosensors. For example, systems based on the quinoline scaffold have been designed for the detection of pH and various metal cations. These studies provide a foundation for the future design of sensors based on the this compound framework.

Table 1: Potential Non-Biological Analytes for Sensing by this compound Derivatives

| Analyte Category | Specific Examples | Potential Sensing Mechanism |

| Metal Ions | Transition metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺), heavy metal ions (e.g., Pb²⁺, Hg²⁺) | Chelation-enhanced fluorescence, colorimetric changes |

| Anions | Fluoride (F⁻), Acetate (CH₃COO⁻) | Hydrogen bonding interactions leading to changes in absorption or fluorescence |

| Neutral Molecules | Small organic molecules | Host-guest interactions, formation of supramolecular complexes |

Surface Chemistry and Self-Assembly in Material Science

The structure of this compound, featuring a planar aromatic system and a carboxylic acid functional group, makes it a candidate for applications in surface chemistry and the formation of self-assembled monolayers (SAMs). The carboxylic acid group can serve as an anchor to bind to various substrates, such as metal oxides (e.g., TiO₂, Al₂O₃) or metal surfaces that have been appropriately functionalized.

Once anchored, the quinoline moieties could, in principle, organize into ordered two-dimensional arrays on the substrate surface. The phenyl groups would influence the packing and orientation of the molecules within the monolayer. The ability to form well-ordered SAMs is a critical step in the bottom-up fabrication of molecular electronic devices, sensors, and for modifying the surface properties of materials, such as wettability and corrosion resistance.

The formation of such self-assembled structures can be influenced by factors like the choice of solvent, the concentration of the molecule, and the nature of the substrate. Characterization of these monolayers would typically involve techniques such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM) to visualize the molecular arrangement on the surface.

While the self-assembly of this compound specifically has not been widely reported, studies on other aromatic carboxylic acids have demonstrated their ability to form highly ordered structures on various surfaces. These studies suggest that with appropriate design and experimental conditions, derivatives of this compound could be utilized to create functional surfaces with tailored properties.

Table 2: Potential Substrates and Applications of Self-Assembled Monolayers of this compound Derivatives

| Substrate Material | Potential Application | Key Molecular Interaction |

| Metal Oxides (e.g., ITO, ZnO) | Molecular electronics, modification of electrode surfaces | Carboxylate binding to metal sites |

| Gold (Au) (with thiol anchor) | Nanosensors, functional coatings | Thiol-gold interaction (for modified derivatives) |

| Silicon (Si) | Passivation layers, molecular gates in transistors | Covalent bond formation with the silicon surface |

Future Research Directions and Unaddressed Challenges

Exploration of Asymmetric Synthesis Routes for Enantiopure 2,3-Diphenylquinoline-4-carboxylic Acid

A significant and unaddressed challenge in the chemistry of this compound is the development of asymmetric synthetic routes to access enantiopure forms of the compound and its derivatives. The presence of a chiral axis could impart unique stereospecific properties, which are highly sought after in various fields, including medicinal chemistry and materials science.

Current established synthetic protocols for quinoline-4-carboxylic acids, such as the Doebner and Pfitzinger reactions, are not inherently stereoselective. mdpi.comnih.govresearchgate.net These methods typically yield racemic mixtures, and there is a conspicuous absence of literature detailing the resolution of these mixtures or, more preferably, the direct asymmetric synthesis of chiral this compound analogues.

Future research should therefore focus on:

Chiral Catalysis: Investigating the use of chiral catalysts (metal-based or organocatalysts) in classical quinoline (B57606) syntheses to induce enantioselectivity.

Chiral Auxiliaries: Employing chiral auxiliaries attached to the starting materials (anilines or β-keto acids) to direct the stereochemical outcome of the cyclization reaction, followed by subsequent removal of the auxiliary.

Enzymatic Resolution: Exploring biocatalytic methods for the kinetic resolution of racemic this compound or its ester precursors.

Successfully developing these methods would be a substantial leap forward, enabling the systematic study of the chiroptical properties and stereospecific interactions of this class of compounds.

Integration with Emerging Synthetic Methodologies (e.g., flow chemistry, electrochemistry)

The synthesis of quinoline derivatives can be enhanced by leveraging emerging technologies that offer improved efficiency, safety, and scalability over traditional batch methods. ucd.ie The integration of flow chemistry and electrochemistry into the synthesis of this compound presents a promising research frontier.

Flow Chemistry: Continuous flow synthesis offers inherent advantages such as precise control over reaction parameters (temperature, pressure, and residence time), enhanced heat and mass transfer, and the ability to safely handle hazardous intermediates. vapourtec.comresearchgate.net Photochemical flow processes have been successfully used to generate various substituted quinolines with high throughput. ucd.ieresearchgate.net Applying this technology to multi-component reactions like the Doebner synthesis could lead to:

Increased reaction yields and purity.

Reduced reaction times from hours to minutes. acs.org

Facilitated scale-up for industrial applications. researchgate.net

Telescoped reaction sequences where purification of intermediates is not required. vapourtec.com

Electrochemistry: Electrochemical synthesis provides a green and efficient alternative to conventional chemical oxidants or reductants. organic-chemistry.org An electrochemical approach could be envisioned for the final aromatization step in the synthesis of the quinoline ring, replacing chemical oxidants. Electrochemical methods have been demonstrated for the C(sp²)-H formylation of quinolines using methanol as a formyl source, showcasing the potential for novel functionalization pathways under transition-metal- and oxidant-free conditions. organic-chemistry.orgnih.gov

Future work should aim to develop and optimize both flow-based and electrochemical syntheses for this compound, potentially leading to more sustainable and efficient production methods.

Advanced Characterization of Solid-State Properties and Polymorphism

The solid-state properties of a compound, including its crystal packing, polymorphism, and solvate formation, are critical determinants of its physical and chemical behavior. For this compound, there is a notable lack of comprehensive studies in this area. The single crystal structure of some quinoline derivatives has been shown to be fundamental in elucidating the effect of solid-state morphology on their photophysical properties. scielo.br

Unaddressed challenges include:

Polymorph Screening: A systematic investigation to identify and characterize different polymorphic forms of this compound. Polymorphs can exhibit different solubilities, stabilities, and bioavailability, which are crucial parameters in pharmaceutical development.

Solvate and Hydrate Formation: Characterizing the formation of solvates and hydrates, as seen with other quinoline-based drugs like pazufloxacin mesylate, is essential for understanding and controlling the material's properties during storage and formulation. mdpi.com

Crystal Engineering: Exploring the formation of co-crystals with other molecules to modulate physicochemical properties like solubility and melting point. The carboxylic acid and quinoline nitrogen moieties provide ideal sites for hydrogen bonding, making the molecule an excellent candidate for co-crystallization studies.

Advanced analytical techniques such as single-crystal and powder X-ray diffraction (XRD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solid-state NMR spectroscopy are required to fully characterize the solid-state landscape of this compound.

Deeper Computational Insight into Excited State Dynamics and Photophysical Processes

The photophysical properties of quinoline derivatives are of significant interest for applications in sensing, imaging, and optoelectronics. scielo.brrsc.org While general studies on substituted quinolines exist, a detailed investigation into the excited state dynamics and photophysical processes of this compound is needed.

Future research should combine experimental spectroscopy with high-level computational modeling to:

Elucidate Electronic Transitions: Use techniques like UV-Vis absorption and fluorescence spectroscopy to characterize the electronic transitions. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can help assign these transitions (e.g., n,π* vs. π,π*) and predict absorption and emission wavelengths. scielo.brrsc.org

Investigate Excited State Deactivation Pathways: Explore the mechanisms by which the excited molecule returns to the ground state, including fluorescence, phosphorescence, and non-radiative decay pathways. Transient absorption spectroscopy can be used to identify and characterize transient species like triplet states. scielo.br

Analyze Substituent Effects: Systematically study how modifying the phenyl rings or the quinoline core with various electron-donating or electron-withdrawing groups can tune the photophysical properties, such as quantum yield and Stokes shift. rsc.org

A deeper understanding of these fundamental processes is crucial for the rational design of new molecules based on the this compound scaffold for specific photophysical applications.

Discovery of Novel Non-Conventional Applications in Materials Engineering

Beyond its traditional use as a synthetic intermediate, the unique structure of this compound makes it a compelling candidate for applications in materials engineering. The rigid, planar aromatic system combined with tunable functionality suggests potential in advanced materials.

Promising, yet unexplored, areas include:

Organic Electronics: Polyquinolines have been investigated for their electroluminescent properties, suggesting that monomeric units could serve as building blocks for organic light-emitting diodes (OLEDs) or other organic electronic devices. mdpi.comdtic.mil The high thermal stability often associated with such large aromatic systems is advantageous for these applications.

Fluorescent Sensors: The fluorescence of the quinoline core is often sensitive to the local environment. researchgate.net By incorporating specific binding sites, derivatives of this compound could be developed as chemosensors for detecting metal ions or other analytes.

Advanced Polymers: The carboxylic acid group provides a reactive handle for polymerization. Incorporating this rigid, photoactive monomer into polymer chains could lead to materials with unique optical, thermal, and mechanical properties, suitable for applications in high-performance plastics or specialty coatings.

Targeted research in these areas could reposition this compound from a classical heterocyclic compound to a valuable component in the toolkit of modern materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-diphenylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves cyclization of precursors like substituted phenylacetic acids with aldehydes under controlled conditions. For example, methyl 2-nitrophenylacetic acid reacts with formaldehyde and tetrabutylammonium iodide in toluene with K₂CO₃ to form quinoline derivatives . Key variables include temperature (80–120°C), solvent polarity, and catalyst choice (e.g., PdCl₂(PPh₃)₂ for cross-coupling reactions) .

- Optimization : Yield improvements (40–70%) are achieved by adjusting pH (neutral to slightly basic) and using inert atmospheres (N₂/Ar) to prevent oxidation side products .

Q. How is this compound characterized structurally and analytically?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., phenyl groups at C2/C3) via aromatic proton splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 355.12 for C₂₂H₁₅NO₂) .

- X-ray Crystallography : Determines crystal packing and intermolecular interactions (e.g., Hirshfeld surface analysis for hydrogen bonding) .

Q. What are the primary biochemical applications of this compound in research?

- Enzyme/Receptor Studies : Acts as a ligand for probing protein-ligand interactions, particularly in enzymes like cytochrome P450 or kinases. Structural analogs show antituberculosis activity by targeting mycobacterial pathways .

- Assay Development : Used in fluorescence-based assays due to quinoline’s inherent photostability; modifications (e.g., trifluoromethyl groups) enhance binding specificity .

Q. How should researchers handle solubility and storage challenges?

- Solubility : Poor aqueous solubility (logP ~3.5) requires polar aprotic solvents (DMSO, DMF) or micellar formulations for biological assays .

- Storage : Store in airtight containers under inert gas (Ar) at –20°C to prevent hydrolysis. Use desiccants to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can synthesis yield be optimized for scaled-up production?

- Catalytic Systems : Transition-metal catalysts (e.g., Pd(OAc)₂ with PCy₃) improve cross-coupling efficiency for phenyl group introduction .

- Flow Chemistry : Continuous-flow reactors reduce reaction times (from 24 hrs to 2–4 hrs) and enhance reproducibility by maintaining precise temperature control .

Q. How to resolve contradictions in reported biological activity data?

- Case Study : While 2-phenylquinoline-4-carboxylic acid analogs showed no antibacterial activity at 0.1–0.2 μg/μL, [2,3′-biquinoline]-4-carboxylic acids exhibited MIC values of 4–8 μg/mL against S. aureus .

- Resolution : Conduct dose-response curves (0.1–100 μg/mL) and validate assays with positive controls (e.g., ciprofloxacin). Structural modifications (e.g., fluorophenyl groups) may enhance membrane permeability .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Docking/MD Simulations : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase). Molecular dynamics (MD) over 100 ns simulations assess stability of hydrogen bonds with key residues (e.g., Lys721) .

- QSAR Models : Correlate substituent electronegativity (e.g., –CF₃) with inhibitory potency (IC₅₀) to guide analog design .

Q. How to address low solubility in in vivo studies?

- Formulation Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.